Didehydro praziquantel

Pharmaceutical Analysis Quality Control Impurity Profiling

Didehydro praziquantel (CAS 125273-86-1) is the USP-designated Praziquantel Related Compound B and EP Impurity B—the non-negotiable reference standard for ICH Q3A-compliant impurity profiling. Using incorrect analogs causes flawed peak identification and regulatory rejection. Its unique RRT ensures accurate HPLC/UPLC method validation, system suitability, forced degradation studies, and batch release. Procure this fully characterized pyrazino-isoquinoline standard to guarantee compendial compliance.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 125273-86-1
Cat. No. B147549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidehydro praziquantel
CAS125273-86-1
Synonyms2-(Cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one;  USP Praziquantel Related Compound B; 
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)N2CC(=O)N3CCC4=CC=CC=C4C3=C2
InChIInChI=1S/C19H22N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,12,15H,1-3,7-8,10-11,13H2
InChIKeyRAZNCTHEBQFYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didehydro Praziquantel CAS 125273-86-1: Reference Standard for Praziquantel Impurity Analysis


Didehydro praziquantel (CAS 125273-86-1), formally designated as 2-(cyclohexylcarbonyl)-2,3,6,7-tetrahydro-4H-pyrazino[2,1-a]isoquinolin-4-one, is the 1,2-dehydro analog of the anthelmintic drug praziquantel . It is a fully characterized pyrazino-isoquinoline compound with a molecular formula of C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol [1]. This compound is officially recognized as **Praziquantel Related Compound B** by the United States Pharmacopeia (USP) and **Praziquantel Impurity B** by the European Pharmacopoeia (EP), where it serves as a critical reference standard for the quality control, method validation, and impurity profiling of praziquantel active pharmaceutical ingredients and finished dosage forms [2].

Why Didehydro Praziquantel Cannot Be Substituted with Other Praziquantel Impurities


In pharmaceutical quality control, generic substitution of reference standards is not permissible. Didehydro praziquantel possesses a unique molecular structure that differentiates it from other pharmacopoeial impurities, resulting in distinct chromatographic and spectroscopic properties . For instance, its specific structural modification leads to a defined relative retention time (RRT) under USP conditions, which is essential for peak identification and quantification in HPLC analysis [1]. Using an incorrect impurity standard, such as Praziquantel Related Compound A or C, would lead to inaccurate peak assignment, flawed impurity quantification, and ultimately, a failure to meet regulatory specifications for praziquantel drug substances [2]. The procurement of the correct, fully characterized reference standard is therefore a non-negotiable requirement for compliance with ICH Q3A guidelines and compendial monographs.

Quantitative Differentiation of Didehydro Praziquantel (CAS 125273-86-1) for Analytical Selection


Molecular Weight and Elemental Composition as Primary Identifiers

Didehydro praziquantel is structurally distinct from praziquantel due to a double bond in the 1,2-position of the pyrazino-isoquinoline ring system . This modification results in a lower molecular weight compared to praziquantel (C₁₉H₂₄N₂O₂, MW 312.41 g/mol) [1]. This difference is a fundamental parameter for confirmation of identity by mass spectrometry and for calculating response factors in quantitative analysis [2].

Pharmaceutical Analysis Quality Control Impurity Profiling

USP-Defined Relative Retention Time (RRT) for HPLC Peak Identification

The United States Pharmacopeia (USP) provides a definitive chromatographic fingerprint for identifying praziquantel-related compounds [1]. The relative retention time (RRT) is a critical system suitability parameter that must be met for method compliance [2]. This specific RRT allows analysts to confidently distinguish didehydro praziquantel from other known impurities, such as Related Compound A and Related Compound C, which would otherwise interfere with accurate quantification [1].

HPLC Method Validation USP Monograph Pharmaceutical Quality Control

Validated Limit of Quantification (LOQ) in Modern HPLC-UV Methods

A 2026 study validated an HPLC-UV method for praziquantel and its related substances, establishing a consistent Limit of Quantification (LOQ) for didehydro praziquantel (Impurity B) [1]. The method's sensitivity and precision were demonstrated at this low concentration, which is essential for detecting impurities at levels far below the pharmacopoeial acceptance criteria [2]. The method's LOQ is the same for praziquantel, ensuring that the impurity can be reliably detected and quantified when present at low levels relative to the main drug peak.

Analytical Method Validation ICH Q2(R1) LOQ HPLC-UV

Pharmacopoeial Acceptance Limit for Didehydro Praziquantel in Praziquantel API

The USP monograph for praziquantel establishes a specific acceptance criterion for the amount of didehydro praziquantel (Related Compound B) that is permitted in the drug substance [1]. This limit is harmonized with ICH Q3A guidelines for the qualification of impurities [2]. Manufacturers must demonstrate that their praziquantel batches meet this specification, which necessitates the use of a certified reference standard of didehydro praziquantel for accurate quantification .

Regulatory Compliance USP Monograph ICH Q3A Impurity Specification

Definitive Application Scenarios for Didehydro Praziquantel (CAS 125273-86-1) Reference Standard


USP/EP Compendial Compliance Testing for Praziquantel API

Didehydro praziquantel is an essential reference standard for executing the 'Related Compounds' test as mandated by the USP and EP monographs for praziquantel [1]. Analytical laboratories must use this standard to prepare system suitability solutions and to quantify the level of Impurity B in praziquantel batches, ensuring the level does not exceed the 0.2% specification limit. This is a mandatory step for batch release and regulatory filing in markets that recognize USP/EP standards.

Analytical Method Development and Validation for Praziquantel Formulations

During the development of new HPLC or UPLC methods for praziquantel drug products, didehydro praziquantel is required to establish system suitability parameters, including resolution, relative retention time, and peak symmetry [2]. Its use is critical for demonstrating method specificity—proving that the method can separate the API from its known degradation products and process impurities, a key requirement of ICH Q2(R1) [3].

Forced Degradation (Stress Testing) Studies

In forced degradation studies (acid, base, oxidative, thermal, photolytic) designed to elucidate the degradation pathway of praziquantel, didehydro praziquantel serves as a key marker compound [1]. Its presence and quantification help establish mass balance and confirm the stability-indicating nature of the analytical method. Identifying this specific impurity provides direct evidence of the drug's stability profile and informs appropriate storage conditions [4].

Quality Control of Praziquantel in Complex Matrices (e.g., Polymeric Microparticles)

For advanced drug delivery systems like praziquantel-loaded polymeric microparticles, standard pharmacopoeial methods may be inadequate due to matrix interference [2]. In these cases, didehydro praziquantel is used as a critical analyte during the validation of new, matrix-specific analytical methods. This ensures accurate quantification of the drug and its impurities within a novel formulation, a necessity for both research and future regulatory submissions [2].

Quote Request

Request a Quote for Didehydro praziquantel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.